2-(4-Chloro-6-phenylpyrimidin-2-YL)ethanamine hydrochloride
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Overview
Description
2-(4-Chloro-6-phenylpyrimidin-2-YL)ethanamine hydrochloride is a chemical compound with the molecular formula C12H13Cl2N3 and a molecular weight of 270.16 g/mol . This compound is part of the pyrimidine family, which is known for its wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-6-phenylpyrimidin-2-YL)ethanamine hydrochloride typically involves several steps, starting from acyclic starting materials. One common method includes the use of benzylidene acetones and ammonium thiocyanates, followed by ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-6-phenylpyrimidin-2-YL)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
2-(4-Chloro-6-phenylpyrimidin-2-YL)ethanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: This compound is being explored for its potential therapeutic effects, particularly in the treatment of diseases like cancer and infectious diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-6-phenylpyrimidin-2-YL)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: Known for its antitrypanosomal and antiplasmodial activities.
4,6-Dichloro-2-methylthiopyrimidine: Used as a starting material for the synthesis of various pyrimidine derivatives.
Uniqueness
2-(4-Chloro-6-phenylpyrimidin-2-YL)ethanamine hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its chloro and phenyl substitutions on the pyrimidine ring contribute to its unique reactivity and potential therapeutic applications.
Properties
CAS No. |
1196155-43-7 |
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Molecular Formula |
C12H13Cl2N3 |
Molecular Weight |
270.15 g/mol |
IUPAC Name |
2-(4-chloro-6-phenylpyrimidin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C12H12ClN3.ClH/c13-11-8-10(9-4-2-1-3-5-9)15-12(16-11)6-7-14;/h1-5,8H,6-7,14H2;1H |
InChI Key |
WZZYNIMCEMINIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)CCN)Cl.Cl |
Origin of Product |
United States |
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